3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
3,4-Dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a thiazole core substituted with a p-tolyl group at the 2-position and a 3,4-dimethoxybenzenesulfonamide moiety linked via an ethyl chain. This structure combines electron-donating methoxy groups with the aromatic and heterocyclic pharmacophores common in bioactive molecules.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-14-4-6-15(7-5-14)20-22-16(13-27-20)10-11-21-28(23,24)17-8-9-18(25-2)19(12-17)26-3/h4-9,12-13,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHCWCLBGQYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group is formed by reacting a suitable sulfonyl chloride with an amine.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Hydrolysis
Hydrolysis reactions can occur at the sulfonamide group, potentially breaking the N-S bond under acidic or basic conditions. This reaction is common in sulfonamide compounds and can be influenced by factors such as pH and temperature.
Alkylation and Acylation
These reactions involve the addition of alkyl or acyl groups to the thiazole ring or the sulfonamide nitrogen. Such modifications can alter the compound's biological activity and solubility.
Oxidation
Oxidation reactions can target the thiazole ring or the methoxy groups. The presence of a thiazole ring makes it susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.
Analytical Techniques for Monitoring Reactions
Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring the progress of reactions and confirming the identity of products. These methods help in assessing the purity and yield of the synthesized compound.
Data Table: Common Reactions and Conditions
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Breakage of N-S Bond |
| Alkylation | Alkyl Halide, Base | Addition of Alkyl Group |
| Acylation | Acyl Chloride, Base | Addition of Acyl Group |
| Oxidation | Oxidizing Agent (e.g., H2O2) | Formation of Sulfoxides or Sulfones |
Research Findings and Implications
Research on related compounds suggests that thiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties . The presence of a sulfonamide group in 3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide may enhance its interaction with biological targets, potentially leading to therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is , with a molecular weight of 457.6 g/mol. The compound features a thiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
The thiazole ring in this compound is significant for its potential anticancer properties. Thiazole derivatives have been extensively studied for their ability to inhibit tumor growth and metastasis. Research indicates that compounds with thiazole structures can modulate the activity of proteins involved in cancer progression, such as fascin, which is associated with cell motility and invasion in cancer cells .
Case Study:
A study evaluated several thiazole derivatives for their anticancer activity, highlighting that modifications to the thiazole structure could enhance efficacy against specific cancer types. For instance, the introduction of electron-donating groups like methoxy at specific positions significantly improved the compounds' potency against cancer cell lines .
Anticonvulsant Properties
Another promising application of this compound lies in its anticonvulsant activity. Thiazole-containing compounds have shown significant effects in various seizure models, suggesting their potential as therapeutic agents for epilepsy and other seizure disorders.
Research Findings:
In experimental models, certain thiazole derivatives demonstrated median effective doses lower than standard anticonvulsants like ethosuximide, indicating superior efficacy . The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring enhance anticonvulsant properties.
Antibacterial Activity
The compound also exhibits antibacterial properties, making it a candidate for further development in antimicrobial therapies. Thiazole derivatives have been reported to show activity against a range of bacterial strains, including resistant pathogens.
Study Insights:
A recent investigation into thiazole-based compounds found that modifications led to enhanced antibacterial activity comparable to established antibiotics like norfloxacin. The presence of electron-withdrawing groups was noted to improve antimicrobial effectiveness .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that variations in substituents on both the thiazole and benzenesulfonamide components can lead to significant changes in pharmacological effects.
Table 1: Summary of SAR Findings
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzenesulfonamide group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzenesulfonamide Group
- 3,4-Dimethyl vs. 3,4-Dimethoxy: The compound 3,4-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide () replaces methoxy groups with methyl substituents. Methoxy groups may enhance solubility due to increased polarity .
- Trifluoromethylphenyl Ureido Derivatives: Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate () incorporate trifluoromethylphenyl ureido groups. In contrast, the dimethoxy groups in the target compound balance polarity and electron density for optimized pharmacokinetics .
Heterocyclic Core Modifications
Triazole-Thiones vs. Thiazoles :
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace the thiazole with a triazole-thione core. Triazoles exhibit tautomerism (thione vs. thiol forms), influencing hydrogen-bonding capabilities and enzymatic interactions. Thiazoles, as seen in the target compound, are more rigid and may offer better selectivity for kinase targets .- Hydrazono-Functionalized Thiazoles: Derivatives such as 4-methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-(p-tolyl)-hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide () introduce hydrazono groups.
Molecular Weight and Physicochemical Properties
A comparison of molecular weights (MW) and key substituents is summarized below:
*Estimated based on structural analogs.
- The target compound’s MW (~450) is lower than triazole-thiones (~500) and trifluoromethyl derivatives (514–548), suggesting better bioavailability and compliance with Lipinski’s rules.
Pharmacological Implications
- Thiazole vs. Triazole Activity :
Thiazoles are associated with kinase inhibition (e.g., EGFR, VEGFR), while triazole-thiones () may target enzymes like carbonic anhydrase. The target compound’s thiazole core could favor kinase selectivity . - Sulfonamide Role : The 3,4-dimethoxybenzenesulfonamide group may enhance binding to hydrophobic pockets in target proteins, as seen in silodosin-based analogs () .
Biological Activity
3,4-Dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various aspects such as synthesis, structure-activity relationships, and specific case studies.
1. Compound Overview
The compound features a thiazole ring , a benzenesulfonamide group , and dimethoxy substituents . The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
2. Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This is achieved through methods such as the Hantzsch thiazole synthesis.
- Introduction of the Dimethoxy Group : This is done via electrophilic aromatic substitution reactions.
- Coupling with Benzenesulfonamide : The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base.
3.1 Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives with specific substitutions demonstrated low minimum inhibitory concentrations (MICs), indicating their potential as antibacterial agents .
3.2 Acetylcholinesterase Inhibition
Compounds similar to this compound have been evaluated for acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's. A related study found that certain thiazole derivatives exhibited promising AChE inhibitory activity, suggesting that modifications to the thiazole core could enhance efficacy .
3.3 Anticancer Potential
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against several cancer types .
4. Structure-Activity Relationships (SAR)
SAR studies reveal that substituents on the thiazole and benzenesulfonamide rings significantly influence biological activity:
- Dimethoxy Substitution : The presence of the 3,4-dimethoxy group enhances activity due to its electron-donating properties, which stabilize the compound's interaction with biological targets .
- Thiazole Variations : Alterations in the thiazole ring structure can lead to variations in potency against specific targets, including AChE and bacterial strains .
Case Study 1: Antibacterial Activity
In a series of experiments evaluating antibacterial properties, a derivative of this compound exhibited an MIC of 3.9 μg/mL against Staphylococcus aureus. This underscores its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Neuroprotective Effects
Another study focused on neuroprotective effects related to AChE inhibition found that compounds similar to our target showed significant protective effects on neuronal cells under oxidative stress conditions, indicating potential applications in neurodegenerative disease treatment .
6. Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis involves multi-step reactions, starting with thiazole ring formation via cyclization of α-haloketones with thiourea derivatives, followed by sulfonylation using 3,4-dimethoxybenzenesulfonyl chloride. Key parameters include:
- Thiazole cyclization : Use of ethanol or DMF as solvents, reflux conditions (~80–100°C), and acid catalysis (e.g., acetic acid) to promote ring closure .
- Sulfonamide coupling : Reaction at 0–5°C in anhydrous dichloromethane with triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, thiazole, sulfonamide groups) and regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (e.g., C₂₀H₂₁N₃O₄S₂, [M+H]⁺ = 456.12) .
Q. What are the primary biological targets hypothesized for this compound, and what in vitro assays are used to validate these interactions?
- Methodological Answer :
- Targets : Enzymes (e.g., carbonic anhydrase, kinases) or receptors (e.g., GPCRs) due to sulfonamide and thiazole pharmacophores .
- Assays :
- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis) .
- Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled antagonists) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH, temperature, and cell line/passage number (e.g., HT-29 vs. HeLa cells) .
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity, CRISPR knockouts for target specificity) .
- Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes to explain variability in in vivo efficacy .
Q. What computational strategies are effective in elucidating the binding mechanisms of this compound with its molecular targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., sulfonamide coordination to zinc in carbonic anhydrase) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess stability of ligand-receptor complexes under physiological conditions .
- Density Functional Theory (DFT) : Gaussian 16 to calculate electrostatic potential maps, guiding SAR for methoxy/thiazole modifications .
Q. How can synthetic yields be improved without compromising purity, particularly during thiazole ring formation?
- Methodological Answer :
- Catalyst screening : Test Fe³⁺- or Ni²⁺-doped nanoparticles for greener cyclization (reduces side reactions vs. traditional acid catalysts) .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100 W, 120°C) while maintaining >80% yield .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching .
Q. What strategies are recommended for analyzing conflicting data in crystallographic vs. solution-phase structural studies?
- Methodological Answer :
- X-ray crystallography : Resolve solid-state conformation (e.g., sulfonamide torsion angles) and compare with:
- Solution NMR : NOESY to identify proximity of methoxy protons to thiazole, indicating flexibility .
- DFT-based conformational analysis : Compare energy minima of crystal vs. solution structures to identify dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
